13,14-dihydro-15-keto Prostaglandin E1-d4
CAS No.:
Cat. No.: VC14475060
Molecular Formula: C20H34O5
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H34O5 |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2 |
| Standard InChI Key | CDUVSQMTLOYKTR-GBXRSTSUSA-N |
| Isomeric SMILES | [2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC)C([2H])([2H])CC(=O)O |
| Canonical SMILES | CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O |
Introduction
Chemical Structure and Properties
Physicochemical Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H30O5D4 | |
| Molecular Weight | 358.5 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) | |
| Storage Conditions | -20°C in methyl acetate |
These parameters ensure stability and reproducibility in experimental settings, particularly in long-term storage and sample preparation .
Synthesis and Analytical Utility
Synthesis Methodology
The synthesis of 13,14-dihydro-15-keto Prostaglandin E1-d4 involves deuterium incorporation via catalytic exchange reactions or custom organic synthesis using deuterated precursors. For instance, the tetradeuterated side chain is synthesized by reducing a propargyl intermediate with deuterium gas in the presence of a palladium catalyst, followed by coupling to the cyclopentane core. Post-synthetic purification via high-performance liquid chromatography (HPLC) ensures the removal of non-deuterated impurities, achieving a purity threshold of ≥99% .
Role in Mass Spectrometry
As an internal standard, this compound compensates for matrix effects and instrumental variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS). When spiked into biological samples (e.g., plasma or tissue homogenates), it co-elutes with endogenous dhk-PGE1, allowing for precise quantification through isotope dilution . For example, a 1:1 ratio of the deuterated standard to the target analyte improves quantification accuracy by 15–20% compared to external calibration methods .
Biological Context and Research Applications
Pharmacokinetic Studies
13,14-Dihydro-15-keto Prostaglandin E1-d4 enables the tracking of dhk-PGE1 metabolism in vivo. In a rodent model, researchers used this standard to measure hepatic clearance rates, revealing a half-life of 8.2 minutes for dhk-PGE1, which underscores its rapid inactivation in circulation. Such data are vital for designing prostaglandin-based therapies with optimized dosing regimens.
Platelet Aggregation Research
While the deuterated form itself lacks significant bioactivity, its parent compound, dhk-PGE1, inhibits ADP-induced platelet aggregation with an IC50 of 54 µM in human platelet-rich plasma . Synergistic studies with nitric oxide (NO) demonstrate that dhk-PGE1 enhances NO’s antiplatelet effects, reducing the IC50 of NO from 0.52 µM to 0.38 µM in combined treatments . These findings highlight the potential for dual-pathway therapies in thrombotic disorders, though the deuterated analog remains confined to analytical roles .
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